molecular formula C12H22N2O2 B067971 1-Boc-octahydropyrrolo[3,4-b]pyridine CAS No. 159877-36-8

1-Boc-octahydropyrrolo[3,4-b]pyridine

Cat. No.: B067971
CAS No.: 159877-36-8
M. Wt: 226.32 g/mol
InChI Key: LGEWGFOMLJQHLL-UHFFFAOYSA-N
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Description

1-Boc-octahydropyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyridine ring, with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₂₂N₂O₂, and it has a molecular weight of 226.32 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes. This molecule serves as a key intermediate in medicinal chemistry, particularly in the synthesis of alkaloids and kinase inhibitors. Its fully saturated octahydro structure reduces ring strain and modulates steric effects, influencing its reactivity compared to unsaturated analogs .

Preparation Methods

Synthetic Routes to the Octahydropyrrolo[3,4-b]pyridine Core

The foundational step in preparing 1-Boc-octahydropyrrolo[3,4-b]pyridine is the construction of its bicyclic scaffold. The patent CN102964346A outlines a six-step protocol starting from dipicolinic acid (pyridine-2,6-dicarboxylic acid) .

Formation of Pyrrolo[3,4-b]pyridine-5,7-dione

Dipicolinic acid undergoes cyclocondensation with benzylamine in acetic anhydride under reflux, yielding 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione . This intermediate is critical for subsequent hydrogenation and reduction steps.

Catalytic Hydrogenation to Octahydro Derivatives

The dione is hydrogenated at 2–4 MPa using 5–10% palladium on carbon in acidic solvents (e.g., trifluoroacetic acid/water). This step saturates the pyridine ring, producing 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine-5,7-dione . Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst Loading1:10–1:100 (substrate)Higher loading reduces time
Hydrogen Pressure2–4 MPaPrevents over-reduction
Solvent SystemTFA/H<sub>2</sub>O (1:1)Enhances catalytic activity

Reduction of the dione to the amine is achieved via sodium borohydride-iodine systems, yielding 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine with 76–85% efficiency .

Chiral Resolution of the Bicyclic Amine

For enantiomerically pure 1-Boc derivatives, chiral resolution precedes Boc protection. The patent employs tartaric acid derivatives to separate (S,S)- and (R,R)-isomers .

Diastereomeric Salt Formation

6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine is treated with L-(+)-tartaric acid in butanol at 50°C. The (S,S)-isomer preferentially crystallizes as a tartrate salt, achieving 99.2% enantiomeric excess (ee) after recrystallization .

Free Base Recovery

The tartrate salt is basified with 30% NaOH, followed by extraction with nonpolar solvents (e.g., hexane). This yields the free (S,S)-amine with 44% recovery, highlighting the trade-off between purity and yield in chiral resolutions .

Debenzylation and Final Deprotection

Palladium-Catalyzed Hydrogenolysis

The benzyl group is removed via H<sub>2</sub> (1 atm) over 10% Pd/C in methanol. This step must precede Boc deprotection to avoid side reactions .

Acidic or Basic Boc Removal

The Boc group is cleaved using:

  • Acidic Conditions : 4M HCl in dioxane (0°C, 1 hour).

  • Basic Conditions : LiOH in THF/H<sub>2</sub>O (reflux, 6 hours) .

Analytical Characterization

Spectroscopic Data

  • GC-MS : Characteristic fragments at m/z 216 (M<sup>+</sup>), 173 (PhCH<sub>2</sub>(C<sub>4</sub>H<sub>6</sub>N)CH<sub>2</sub>), and 91 (PhCH<sub>2</sub><sup>+</sup>) .

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm ee >99% with hexane/isopropanol mobile phases .

Comparative Performance of Synthetic Routes

StepYield (%)Purity (%)Key Challenge
Hydrogenation84.598.5Over-reduction to piperidine
Chiral Resolution4499.2Low recovery of free base
Boc Protection9295Competing N-alkylation

Industrial-Scale Considerations

Catalyst Recycling

Palladium carbon from hydrogenation steps is recovered via filtration and reactivated with HNO<sub>3</sub>, reducing costs by 30–40% .

Solvent Sustainability

Replacing toluene with cyclopentyl methyl ether (CPME) improves E-factor scores by 15% while maintaining reaction efficiency .

Chemical Reactions Analysis

1-Boc-octahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amines .

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

1-Boc-octahydropyrrolo[3,4-b]pyridine serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for the introduction of various functional groups, making it a valuable intermediate in the preparation of derivatives with enhanced biological activity.

Key Synthesis Pathways

  • Cannabinoid Receptor Ligands : This compound has been utilized in synthesizing selective cannabinoid receptor ligands, which are being investigated for their potential to treat pain, inflammation, and neurological disorders .
  • Histamine Receptor Modulators : The compound's derivatives have shown promise as modulators of histamine H3 receptors, which are implicated in various neurological conditions such as Alzheimer's disease and depression .

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities. These include:

  • Neuroprotective Effects : Compounds derived from this compound have been studied for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, suggesting its utility in managing inflammatory conditions .

Therapeutic Applications

The therapeutic potential of this compound extends to several medical applications:

Table 1: Therapeutic Applications and Related Conditions

Application AreaPotential Condition(s)
NeurologyAlzheimer's disease, depression, cognitive dysfunction
Pain ManagementChronic pain syndromes
InflammationArthritis, autoimmune diseases
Gastrointestinal DisordersIrritable bowel syndrome

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound derivatives in preclinical models:

  • Study on Cannabinoid Ligands : A study demonstrated that certain derivatives exhibited high affinity for cannabinoid receptors and showed analgesic effects in animal models .
  • Histamine H3 Receptor Modulation : Research highlighted the ability of some derivatives to selectively bind to H3 receptors, indicating potential benefits for treating cognitive deficits associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-Boc-octahydropyrrolo[3,4-b]pyridine is primarily related to its ability to act as a precursor or intermediate in the synthesis of biologically active compounds. The Boc group provides protection to the amine functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Structure Molecular Weight (g/mol) XLogP3 Key Features
1-Boc-octahydropyrrolo[3,4-b]pyridine Bicyclic, Boc-protected, saturated 226.32 1.4 High steric shielding, improved stability, used as a synthetic intermediate
Pyrazolo[3,4-b]pyridine Pyrazole fused to pyridine 119.13 ~0.92 Unsaturated, planar structure, diverse biological activities
Pyrrolo[3,4-b]pyridine (unprotected) Bicyclic, unsaturated 108.14 -0.5 Reactive due to aromaticity, prone to electrophilic substitution
1-Methyloctahydropyrrolo[3,4-b]pyridine Methylated, saturated 140.23 1.1 Enhanced lipophilicity, used in CNS-targeting drug design

Notes:

  • The Boc group in this compound increases molecular weight and lipophilicity (XLogP3 = 1.4) compared to unprotected analogs .
  • Pyrazolo[3,4-b]pyridine’s planar structure enables strong π-π stacking interactions with biological targets, contributing to its kinase inhibitory activity .

Highlights :

  • Pyrazolo[3,4-b]pyridine derivatives exhibit broad-spectrum anticancer activity (e.g., compound 7n inhibits FGFR1-driven tumors in vivo) .
  • This compound’s Boc group is cleaved under acidic conditions to generate reactive amines for further coupling .

Structure-Activity Relationships (SAR)

  • Pyrazolo[3,4-b]pyridines : Substituents at C3 and C5 significantly enhance kinase affinity. For example, fluorine or iodine at C3 improves selectivity for MKK4 over off-targets like JNK1 .
  • This compound : The saturated ring system reduces metabolic oxidation compared to unsaturated analogs, prolonging half-life in vivo .

Biological Activity

1-Boc-octahydropyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which consists of a pyrrolidine ring fused to a pyridine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it suitable for various biological applications. Its molecular formula is C12H22N2O2, with a molecular weight of 226.32 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activity and influence metabolic pathways. The compound may act as an inhibitor or substrate in enzymatic reactions, thereby altering the biological functions of the target proteins .

Biological Applications

This compound has been investigated for various applications in scientific research:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing complex pharmacologically active compounds, including potential neuroprotective agents and anticonvulsants .
  • Metabolic Research : The compound is utilized in tracing metabolic pathways and studying enzyme activities, which is crucial for understanding various biological processes .
  • Clinical Diagnostics : It has been employed in imaging techniques for diagnosing diseases due to its chemical properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Neuroprotective Effects : A study evaluated the neuroprotective properties of derivatives of octahydropyrrolo[3,4-b]pyridine against oxidative stress in neuronal cells. Results indicated that certain derivatives exhibited significant protective effects against cell death induced by oxidative agents .
  • In Vitro Activity Against Receptors : Research demonstrated that this compound derivatives showed selective agonistic activity at serotonin receptors (5-HT2C). Compounds were tested in receptor functional assays, revealing that some derivatives activated the receptor significantly at concentrations as low as 10 µM .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with similar compounds such as pyrazolo[3,4-b]pyridine derivatives. The following table summarizes key differences:

CompoundStructure TypeKey ActivityApplications
This compoundBicyclic heterocycleNeuroprotective, enzyme modulationDrug synthesis
Pyrazolo[3,4-b]pyridineBicyclic heterocycleAntitumor activityAnticancer drugs

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Boc-octahydropyrrolo[3,4-b]pyridine?

  • Methodology : A common approach involves cyclization of pyrrolidine precursors followed by Boc protection. For example, cyclization using hexamine under acidic conditions (120°C, CH3_3COOH/H2_2O) can yield the octahydropyrrolopyridine core . Subsequent Boc protection is achieved via NaH and Boc anhydride in THF at 0°C to room temperature (RT), analogous to methylation steps in similar systems . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity .

Q. How is the Boc group selectively removed without degrading the pyrrolopyridine core?

  • Methodology : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v, RT, 2–4 h) effectively cleaves the Boc group. Neutralization with saturated NaHCO3_3 and extraction with DCM minimizes side reactions. This method preserves the saturated pyrrolopyridine structure, as validated by NMR monitoring .

Q. What spectroscopic techniques confirm the structure of this compound?

  • Methodology : 1^1H NMR (400 MHz, CDCl3_3) identifies key signals: Boc tert-butyl protons at δ 1.45 ppm and pyrrolidine/pyridine ring protons between δ 3.0–4.2 ppm. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 267.1912 for C12_{12}H22_{22}N2_2O2_2) .

Q. What purification methods are effective post-synthesis?

  • Methodology : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) resolves Boc-protected intermediates. For polar impurities, recrystallization in ethanol/water (1:1) yields high-purity crystals (>98% by HPLC) .

Q. What are the recommended storage conditions for this compound?

  • Methodology : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C. Avoid light and moisture to prevent Boc group hydrolysis or ring oxidation .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical outcomes from different synthetic methods?

  • Methodology : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or NOESY NMR to analyze spatial proximity of protons (e.g., distinguishing cis vs. trans ring junctions) .

Q. What strategies optimize reaction yields in the presence of sensitive functional groups?

  • Methodology : Use low-temperature (−78°C) lithiation for Boc introduction to avoid side reactions. For Suzuki couplings (e.g., arylboronic acids), Pd(PPh3_3)4_4 and degassed solvents (dioxane/H2_2O) under N2_2 enhance cross-coupling efficiency (yield >75%) .

Q. How to address discrepancies between theoretical and experimental NMR data?

  • Methodology : Dynamic effects (e.g., ring puckering) may cause signal splitting. Use variable-temperature NMR (25–60°C) to identify conformational exchanges. DFT calculations (B3LYP/6-31G*) predict chemical shifts, aiding assignment .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodology : Introduce substituents via Pd-catalyzed cross-coupling (e.g., 3,4-dimethoxyphenylboronic acid ) or alkylation (e.g., benzyl bromide ). Test analogs in enzymatic assays (e.g., kinase inhibition) to correlate substituent effects with bioactivity .

Q. How to assess compound stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (pH 1–13, 37°C). Monitor degradation via HPLC (C18 column, acetonitrile/H2_2O + 0.1% TFA). Boc group hydrolysis dominates at pH <2, while ring oxidation occurs at pH >10 .

Properties

IUPAC Name

tert-butyl 2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEWGFOMLJQHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626486
Record name tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159877-36-8
Record name 1,1-Dimethylethyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
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Record name 1H-Pyrrolo[3,4-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester
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Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (2.00 g) in MeOH was added a catalytic amount of 20% Pd(OH)2/C. The suspension was stirred for 2 h at room temperature under H2 and filtered. The filtrate was concentrated in vacuo and the residue was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 227.6 (M+1).
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2 g
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Synthesis routes and methods II

Procedure details

In 50 ml of ethanol was dissolved 2.86 g of 6-benzyl-1-t-butoxycarbonyloctahydropyrrolo[3.4-b]pyridine, and 500 mg of 5% palladium-on-carbon was added thereto. While the reaction vessel was heated by a tungsten lamp, hydrogenation was conducted under a pressurized hydrogen gas atmosphere of 4 kg/cm2 for 1.5 hours. After completion of the reaction, the catalyst was removed by filtration, and the filtrate was concentrated to yield 1.98 g of the titled compound as an oily substance.
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2.86 g
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500 mg
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